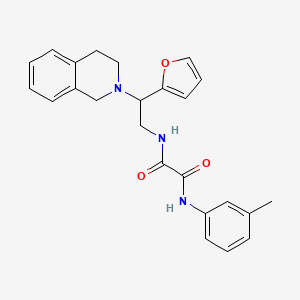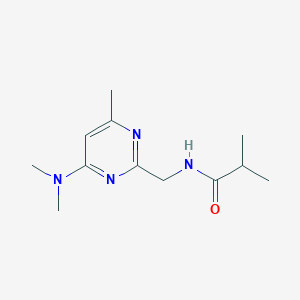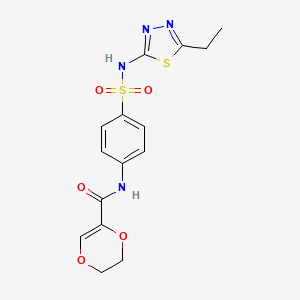
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid (also known as TPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a photo-initiator that is commonly used in the synthesis of polymers and other materials. It has been found to have a unique mechanism of action, making it a promising candidate for further research.
Scientific Research Applications
Self-Assembly and Molecular Arrays
Research highlights the role of 4-tert-butylbenzoic acid derivatives in the self-assembly process, forming extensive hydrogen-bonded networks. These interactions facilitate the creation of new three-dimensional molecular arrays, indicating potential applications in material science and nanotechnology (Armstrong et al., 2002).
Regio-Selective Synthesis
The synthesis of novel compounds using 4-tert-butylbenzoic acid derivatives demonstrates the potential for regio-selective synthesis, indicating its importance in the preparation of specialized organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).
Steric Effects and Structural Analysis
Studies examining the steric effects and structural properties of tert-butylbenzoic acid derivatives shed light on their chemical behavior, potentially informing the design and synthesis of new materials and chemical compounds (Böhm & Exner, 2001).
Novel Cyclization Approaches
The facilitation of novel cyclization methods using tert-butylbenzoic acid derivatives points towards their utility in complex organic synthesis and drug design (Liu et al., 2013).
Condensation Reactions
The compound is involved in unique condensation reactions, showcasing its reactivity and potential for creating diverse chemical structures (Umehara, Ueda, & Tokuyama, 2016).
Polymer Synthesis
Research into the synthesis of polyamides using tert-butylbenzoic acid derivatives indicates their potential application in creating new materials with specific properties like solubility, thermal stability, and mechanical strength (Hsiao et al., 2000).
Safety and Hazards
4-tert-Butylbenzoic acid is considered hazardous. It is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects . It is combustible when exposed to heat or flame . In case of contact, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary target of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid, also known as 4-tert-Butylbenzoic acid or PTBBA , is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress.
Mode of Action
PTBBA acts as a potent inhibitor of yeast sirtuin (Sir2p) . By inhibiting the activity of sirtuins, PTBBA can modulate the biochemical pathways that these proteins regulate.
Pharmacokinetics
It’s known that ptbba is chemically stable under standard ambient conditions . More research is needed to fully understand the ADME properties of PTBBA and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTBBA. For instance, PTBBA is known to dissociate in the environmentally relevant pH range . This suggests that the pH of the environment could potentially influence the solubility and hence the bioavailability and efficacy of PTBBA. Furthermore, PTBBA is chemically stable under standard ambient conditions , suggesting that it may be relatively resistant to degradation in various environmental conditions.
properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)14(18)11-8-13(15(19)20)17-9-11/h4-9,17H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLOLYXJEVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)


![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)